Furo[3,2-c]pyridin-3(2H)-one hydrochloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
furo[3,2-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-1-2-8-3-5(6)7;/h1-3H,4H2;1H |
InChI Key |
JXEJCWAWYYKGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CN=C2.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,2 C Pyridin 3 2h One Hydrochloride and Its Core Scaffold
Classical and Multi-Step Synthesis Approaches
Traditional synthetic routes to the furo[3,2-c]pyridine (B1313802) core often involve the sequential construction of the fused ring system from functionalized pyridine (B92270) precursors. These methods, while foundational, may require multiple steps and rigorous purification of intermediates.
Synthesis from 2,3-Dimethylpyridine Precursors
The synthesis of the furo[3,2-c]pyridine scaffold beginning with 2,3-dimethylpyridine as a precursor is not a widely documented pathway in the surveyed scientific literature. Synthetic strategies more commonly commence with pyridine precursors that are already functionalized with groups like hydroxyl or halogen atoms. These existing functional groups are crucial for facilitating the subsequent annulation, or ring-forming, reactions needed to construct the fused furan (B31954) ring.
Cyclization Reactions via Doebner's Conditions
The Doebner reaction is a chemical process that synthesizes quinoline-4-carboxylic acids from the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgyoutube.com A related method, the Doebner-Miller reaction, produces quinolines from an aniline and α,β-unsaturated carbonyl compounds. wikipedia.org Due to the specific reactants and mechanistic pathways that are geared towards the formation of a quinoline (B57606) ring system, the application of Doebner's conditions for the synthesis of the furo[3,2-c]pyridine scaffold is not reported and is considered mechanistically unsuitable. wikipedia.orgwikipedia.org The reaction's failure has been noted even with certain substituted pyridine precursors, where it may lead to different heterocyclic systems entirely. wikipedia.org
Reduction of Brominated Intermediates
A viable strategy for constructing the furo[3,2-c]pyridine ring system involves the use of brominated intermediates. One approach describes the ring closure of 3-acyl-4-hydroxypyridines, which can be achieved through a bromination/dehydrobromination sequence. While specific details on the reduction of such intermediates to yield Furo[3,2-c]pyridin-3(2H)-one are not extensively detailed in the provided results, the use of halogenated intermediates is a common theme in heterocyclic synthesis. For instance, in the synthesis of the related furo[2,3-b]pyridine (B1315467) core, researchers have noted that using bromine intermediates can be more successful than less reactive halogens, although yields may still present a challenge. nih.gov A general approach could involve the synthesis of a brominated furopyridine intermediate, which is then subjected to a reduction step to furnish the final scaffold. The synthesis of other related heterocycles, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, also involves steps of bromination followed by reduction.
Heterocyclization of Pyridine-N-Oxides
The use of pyridine-N-oxides is a well-established and versatile method for the synthesis of substituted pyridines and their fused heterocyclic derivatives. nih.govclockss.org The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. clockss.org This enhanced reactivity is exploited in the synthesis of furopyridines. The general strategy involves a reaction on the pyridine-N-oxide that introduces a side chain, which can then undergo cyclization to form the fused furan ring. nih.gov Various synthetic methodologies leveraging pyridine-N-oxides have been developed, making them useful intermediates in heterocyclic chemistry. clockss.org
Cyclization of Precursors like Ethyl 3-Hydroxypiconate
The synthesis of furo[3,2-c]pyridin-3-ols can be accomplished using 4-hydroxypyridinecarboxylate precursors. Hydrolysis of the ester group at the C-2 position of a synthesized furo[3,2-c]pyridin-3-ol can subsequently yield a Furo[3,2-c]pyridin-3(2H)-one derivative through the loss of carbon dioxide. This approach is conceptually analogous to a synthesis starting from ethyl 3-hydroxypiconate (ethyl 3-hydroxy-2-pyridinecarboxylate). The key structural motif is a hydroxyl group on the pyridine ring positioned to cyclize onto a side chain derived from the ester function. For example, a concise, multi-gram scale synthesis of a furo[2,3-b]pyridine core starts from 2,5-dichloronicotinic acid, which is converted to its ethyl ester. nih.gov This ester then reacts with a hydroxyacetate in a tandem SNAr-cyclization reaction to build the fused furan ring. nih.gov This demonstrates the general principle of using hydroxypyridine esters as effective precursors for furopyridine synthesis.
Modern and Specialized Synthetic Strategies
More recent synthetic methods focus on improving efficiency, yield, and atom economy through one-pot procedures and cascade reactions. These strategies often employ metal catalysts to facilitate key bond-forming steps.
Prominent modern strategies include:
Cascade Reactions: An efficient synthesis of furo[3,2-c]pyridine derivatives utilizes a cascade process that begins with a Sonogashira reaction between 4-hydroxy-3-iodopyridine and a terminal alkyne. bohrium.com This is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridine oxygen attacks the alkyne moiety to form the furan ring. bohrium.com This method has been used to prepare a series of mono-, di-, and trivalent furo[3,2-c]pyridines. bohrium.com
One-Pot Three-Component Synthesis: A regioselective one-pot protocol has been developed for synthesizing tricyclic furo[3,2-c]chromen and bicyclic imidazo[1,2-a]pyridines, showcasing the power of multi-component reactions in building complex heterocyclic systems efficiently. Current time information in Oskarshamn, SE. While not directly yielding the target compound, it highlights the modern approach of combining multiple reaction steps in a single vessel.
Pictet-Spengler Reaction: For the synthesis of the corresponding saturated core, tetrahydrofuro[3,2-c]pyridines can be prepared via a semi-one-pot method based on the Pictet–Spengler reaction. This approach involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed cyclization to furnish the 4-substituted tetrahydrofuro[3,2-c]pyridine skeleton. The final product is often isolated as the hydrochloride salt.
These modern approaches offer significant advantages over classical methods by reducing the number of synthetic steps, minimizing waste, and providing access to a diverse range of substituted furo[3,2-c]pyridine derivatives.
| Modern Synthetic Strategy | Key Reaction Type | Typical Precursors | Catalysts and Reagents |
| Cascade Reaction | Sonogashira Coupling / 5-endo-dig Cyclization | 4-hydroxy-3-iodopyridine, Terminal alkynes | Palladium catalysts, Copper Iodide (CuI), Diisopropylamine |
| Pictet-Spengler Reaction | Condensation / Cyclization | 2-(Furan-2-yl)ethanamines, Aldehydes | Hydrochloric Acid (HCl), Acetic Acid (AcOH) |
| One-Pot Multi-Component | Knoevenagel / Michael Addition / Cyclization | 4-Hydroxycoumarins, Phenylglyoxals, 2-Aminopyridines | Triethylamine (B128534) (Et3N) |
Photochemical [2+2] Cycloaddition of Pyridone Derivatives
Photochemical cycloadditions represent a powerful method for constructing complex molecular architectures that can be challenging to access through ground-state processes. nih.gov In the context of pyridine chemistry, photochemical [2+2] cycloadditions of vinyl pyridine derivatives have been explored for creating stereochemically complex structures. A notable strategy involves the use of a chiral Brønsted acid to generate an electrophilic pyridinium (B92312) ion from a vinyl-substituted pyridine. nih.gov Under visible light irradiation with a photocatalyst, this approach can lead to a [2+2] photocycloaddition with high levels of diastereo- and enantioselectivity. nih.gov This method is significant as it expands the scope of asymmetric photochemical reactions, tolerating dense stereochemical complexity and various nitrogen-based functionalities. nih.gov
While direct photochemical synthesis of the Furo[3,2-c]pyridin-3(2H)-one core via [2+2] cycloaddition is not explicitly detailed, the principles apply to pyridone precursors. The photochemistry of 2-pyridone derivatives can be selective, leading to [4+4] cycloaddition products. nih.gov For instance, the irradiation of a mixture of 4-methoxy-2-pyridone and N-butyl-2-pyridone can selectively yield a tricyclic cross-product with four stereogenic centers in a single step from simple aromatic precursors. nih.gov This demonstrates the potential of photochemical strategies in building complex fused pyridine systems.
Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines
The Pictet-Spengler reaction is a well-established method for synthesizing tetrahydroisoquinolines and related heterocyclic systems. A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines using this reaction. researchgate.netbeilstein-journals.orgnih.gov The process involves the condensation of the readily available 2-(5-methylfuran-2-yl)ethanamine with various commercially available aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. researchgate.netbeilstein-journals.orgnih.gov
This approach provides a direct route to a range of 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields. researchgate.netbeilstein-journals.org The reaction conditions can be optimized, and it has been observed that starting benzaldehydes with electron-donating groups generally lead to higher yields of the desired products compared to those with electron-withdrawing groups. researchgate.netbeilstein-journals.org For example, the reaction of 2-(5-methylfuran-2-yl)ethanamine with benzaldehyde (B42025) derivatives in acetonitrile (B52724) followed by treatment with concentrated HCl in glacial acetic acid at 70°C yields the corresponding tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org
| Aldehyde Reactant | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 70 |
| 4-Methylbenzaldehyde | 2-Methyl-4-(p-tolyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 85 |
| 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 88 |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 65 |
| 4-(Methylthio)benzaldehyde | 2-Methyl-4-(4-(methylthio)phenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 45 |
An interesting side reaction observed is the acid-catalyzed hydrolysis of the furan ring in the product, which can lead to the formation of substituted 3-(2-oxopropyl)piperidin-4-ones. researchgate.netbeilstein-journals.orgnih.gov
Palladium-Catalyzed Cascade Reactions for Fused Heterocycles
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic frameworks. mdpi.com Cascade reactions, in particular, offer high atom economy and efficiency by forming multiple bonds in a single operation. mdpi.com
Intramolecular C-H arylation using a palladium catalyst is a viable approach for creating fused nitrogen-containing heterocycles. beilstein-journals.orgbeilstein-archives.org For example, the cyclization of N-aryl pyridine carboxamides bearing a C-Br bond on the N-aryl moiety can be achieved with a palladium catalyst like Pd(OAc)₂ and a phosphine (B1218219) ligand such as PPh₃, affording fused polycyclic products in moderate to excellent yields. beilstein-journals.orgbeilstein-archives.org This strategy has been successfully applied to amides derived from picoline, 6-methylpicoline, and 2,6-pyridinedicarboxylic acid. beilstein-journals.org
Another powerful method is the palladium-catalyzed intramolecular carbopalladation/cyclization cascade, which has been used to access tetra- and pentacyclic N-fused heterocycles. nih.gov This transformation involves the coupling of aryl halides with internal propargylic esters or ethers, followed by a 5-endo-dig cyclization to yield polycyclic pyrroloheterocycles. nih.gov Furthermore, a convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed via sequential C-C coupling and C-O bond formation, catalyzed by Pd/C-CuI under ultrasound irradiation. nih.gov This reaction couples 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes. nih.gov
Multicomponent Reaction Approaches for Furo[3,2-c]coumarins
Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. e-bookshelf.de Several MCR approaches have been developed for the synthesis of furo[3,2-c]coumarins, which share a fused furan ring system with the target scaffold. rsc.orgresearchgate.netnih.govrsc.org
One such method is a one-pot, three-component reaction of an aryl/hetaryl aldehyde, a substituted phenacyl bromide, and 4-hydroxycoumarin (B602359). rsc.orgrsc.org Using N,N-diisopropylethylammonium acetate (B1210297) (DIPEAc) as a promoting medium, this approach provides access to a diverse range of dihydrofuro[3,2-c]coumarins in a time- and cost-effective manner. rsc.orgrsc.org Another green and efficient one-pot MCR uses imidazole (B134444) as a catalyst and water as a solvent to synthesize functionalized trans-2,3-dihydrofuro[3,2-c]coumarins in excellent yields (72–98%) from 4-hydroxycoumarin, various aldehydes, and 2-bromoacetophenone. nih.govacs.org Lewis acids like FeCl₃ or ZnCl₂ can also mediate multicomponent tandem reactions between arylglyoxal monohydrates, 4-hydroxycoumarin, and allyltrimethylsilane (B147118) to produce furo[3,2-c]coumarins. researchgate.net
Post-Modification of Groebke–Blackburn–Bienaymé Multicomponent Reactions
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction between an amidine, an aldehyde, and an isocyanide, which efficiently produces fused imidazo[1,2-a]-heterocycles. beilstein-journals.orgnih.govnih.govbeilstein-journals.org The products of the GBBR are valuable scaffolds that can undergo further chemical transformations, known as post-modification reactions, to generate more complex and diverse molecular structures. nih.gov
One-pot synthesis strategies have been effectively used for the post-modification of GBB products, allowing for multiple bond formations and heterocyclic constructions in a single reactor. beilstein-journals.orgnih.gov These post-GBBR transformations include cascade/domino reactions, one-pot stepwise syntheses, and even further multicomponent reactions. beilstein-journals.orgnih.gov While the primary products are typically imidazo-fused systems like imidazo[1,2-a]pyridines, the strategic design of reactants and subsequent modifications can, in principle, be adapted to construct other fused heterocyclic systems. nih.govbeilstein-journals.org The versatility of the isocyanide-based MCRs and their post-modification represents a powerful platform for diversity-oriented synthesis in medicinal chemistry. nih.gov
Comparative Analysis of Synthetic Routes
Efficiency and Yield Considerations for Furo[3,2-c]pyridin-3(2H)-one Synthesis
Different synthetic strategies for the furo[3,2-c]pyridine core exhibit varying levels of efficiency and yield. The Pictet-Spengler approach for tetrahydrofuro[3,2-c]pyridines offers a direct route with yields that are highly dependent on the substituents of the aldehyde reactant. researchgate.netbeilstein-journals.org Aldehydes with electron-donating groups provide yields as high as 88%, while those with electron-withdrawing groups or certain other functionalities result in lower yields, sometimes accompanied by side products. beilstein-journals.org
An alternative strategy involves the reaction of 1-substitued 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes. bohrium.com This method, catalyzed by triethylamine in ethanol (B145695), produces 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives in good to excellent yields. bohrium.com A key advantage of this method is its tolerance for a broad range of substituents on the nitrostyrene's aryl ring, with little influence on the reaction efficiency. bohrium.com
Multicomponent reactions for related structures like furo[3,2-c]coumarins also demonstrate high efficiency, with an imidazole-catalyzed green approach affording yields between 72% and 98%. nih.gov These methods highlight the power of MCRs in achieving high yields and structural diversity in a single step. nih.govacs.org
| Synthetic Method | Target Scaffold | Key Reactants | Catalyst/Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Pictet-Spengler Reaction | Tetrahydrofuro[3,2-c]pyridines | 2-(5-Methylfuran-2-yl)ethanamine, Aromatic Aldehydes | conc. HCl, AcOH | 45-88 | beilstein-journals.org |
| Michael Addition/Cyclization | Furo[3,2-c]pyridin-4(5H)-ones | 4-Hydroxy-6-methylpyridin-2(1H)-ones, Nitrostyrenes | Triethylamine, Ethanol | Good to Excellent | bohrium.com |
| Multicomponent Reaction | Dihydrofuro[3,2-c]coumarins | 4-Hydroxycoumarin, Aldehydes, 2-Bromoacetophenone | Imidazole, Water | 72-98 | nih.gov |
Scalability and Environmental Aspects of Synthetic Procedures
The successful transition of a synthetic route from laboratory-scale to industrial production hinges on its scalability and environmental footprint. For Furo[3,2-c]pyridin-3(2H)-one hydrochloride and its core scaffold, the evaluation of these factors is crucial for sustainable and economically viable manufacturing. Research into the synthesis of the broader furo[3,2-c]pyridine class of compounds offers insights into the methodologies that could be adapted and optimized for large-scale production with improved environmental considerations.
Methodologies for synthesizing the furo[3,2-c]pyridine core often involve multi-step sequences that require careful optimization for scale-up. One notable approach involves a cascade process beginning with a Sonogashira coupling of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a 5-endo-dig cyclization to construct the furan ring. clockss.org While efficient in yielding the desired scaffold, the scalability of such a process presents several considerations.
The use of palladium and copper catalysts, common in Sonogashira reactions, is a significant factor in both the cost and environmental impact of the synthesis. clockss.orgnih.gov On a large scale, the cost of these heavy metals can be substantial. Furthermore, the potential for metal contamination in the final product necessitates stringent purification methods, which can increase waste generation and production time. The development of more active and recyclable catalyst systems is a key area of research to mitigate these challenges.
Another synthetic strategy that has been explored for related structures is the Pictet-Spengler reaction to form tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org This method involves the reaction of a furan-containing amine with an aldehyde under acidic conditions. While this approach can be effective, the use of strong acids and the potential for side reactions and tar formation can complicate purification and waste disposal on a larger scale. beilstein-journals.org
From an environmental perspective, the choice of solvents and reagents is paramount. Many traditional synthetic routes for heterocyclic compounds rely on volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health and safety risks. A shift towards greener solvents, such as water, ethanol, or ionic liquids, is a critical aspect of developing more environmentally benign processes. For instance, the use of ultrasound irradiation in conjunction with a Pd/C catalyst in ethanol has been reported for the synthesis of 2-substituted furo[3,2-b]pyridines, demonstrating a move towards more sustainable conditions. nih.gov
Below is a data table summarizing key aspects of synthetic strategies for the furo[3,2-c]pyridine scaffold and their implications for scalability and environmental impact.
| Synthetic Strategy | Key Reactions | Catalysts/Reagents | Potential Scalability Challenges | Environmental Considerations | Relevant Isomer/Derivative |
| Cascade Process clockss.org | Sonogashira coupling, 5-endo-dig cyclization | Palladium catalysts, Copper iodide, Diisopropylamine, DMF | Cost and removal of heavy metal catalysts, handling of air-sensitive reagents. | Use of heavy metals, volatile and toxic solvents (DMF). | Furo[3,2-c]pyridine derivatives |
| Pictet-Spengler Reaction beilstein-journals.org | Condensation, Cyclization | Strong acids (e.g., HCl, TsOH), Acetic acid | Potential for side reactions and tar formation, purification challenges. | Use of corrosive acids, generation of acidic waste streams. | Tetrahydrofuro[3,2-c]pyridines |
| Ultrasound-Assisted Synthesis nih.gov | C-C coupling, C-O bond formation | Pd/C, CuI, PPh3, Et3N, Ethanol | Ensuring uniform ultrasound irradiation in large reactors. | Use of a greener solvent (ethanol), potential for lower energy consumption. | 2-substituted Furo[3,2-b]pyridines |
Future efforts in the synthesis of this compound will likely focus on addressing these scalability and environmental concerns. This includes the development of robust, high-yield reactions that minimize the use of hazardous materials and the number of synthetic steps. The principles of green chemistry will be instrumental in guiding the design of next-generation synthetic routes that are not only efficient but also sustainable in the long term.
Chemical Reactivity and Transformations of the Furo 3,2 C Pyridin 3 2h One System
Oxidation Reactions and Derivative Formation
While direct oxidation studies on Furo[3,2-c]pyridin-3(2H)-one are not extensively detailed in the literature, the reactivity of analogous heterocyclic systems provides insight into potential transformations. The oxidation of 1,4-dihydropyridines to their corresponding aromatic pyridine (B92270) derivatives is a fundamental metabolic process and can be achieved synthetically using various methods, including reagents like dimethyl sulfoxide (B87167) (DMSO), nitric acid, or calcium hypochlorite (B82951). youtube.com
In related fused systems like thienopyridines, oxidation has been shown to be selective. For instance, treating 3-aminothieno[2,3-b]pyridine-2-carboxamides with meta-Chloroperbenzoic acid (MCPBA) can yield the corresponding 1-oxide (sulfoxide) and 1,1-dioxide (sulfone) derivatives. youtube.com Interestingly, oxidation of these thieno-analogs with sodium hypochlorite (bleach) can result in an unusual oxidative dimerization, forming complex polyheterocyclic structures through the cleavage of N-H and C=C bonds, without oxidizing the pyridine nitrogen or the sulfur atom. youtube.com
Furthermore, oxidative rearrangements have been employed to construct the related furo[3,2-c]coumarin skeleton. Heating 3,3′-methylene dicoumarin with a DMSO/acetic anhydride (B1165640) reagent system can induce an oxidative rearrangement to furnish a furocoumarin derivative. researchgate.net The proposed mechanism involves the formation of a sulfur ylide intermediate, which triggers the formation of the furan (B31954) ring. researchgate.net These examples suggest that the Furo[3,2-c]pyridine (B1313802) system possesses multiple sites susceptible to oxidation, potentially leading to N-oxides, aromatic pyridines from reduced precursors, or complex rearranged products depending on the oxidant and reaction conditions.
Reduction Reactions and Functional Group Modification
The reduction of the Furo[3,2-c]pyridin-3(2H)-one system can target either the pyridine ring or the lactam functionality, depending on the reagents and conditions employed.
Catalytic hydrogenation is a standard method for the reduction of pyridine rings. youtube.comyoutube.comyoutube.com Typically, using hydrogen gas with a metal catalyst such as platinum, palladium, or nickel reduces the pyridine to a piperidine (B6355638) ring. youtube.com However, recent studies have demonstrated that under specific conditions, hydrogenation of pyridine derivatives can be "interrupted" to yield δ-lactams. nih.gov This suggests that catalytic hydrogenation of Furo[3,2-c]pyridin-3(2H)-one could potentially lead to the saturation of the pyridine ring, yielding a tetrahydro- or hexahydro-furopyridinone derivative. The choice of catalyst and support can be crucial; for instance, in the hydrogenation of furfural, acidic supports favor conversion, and smaller palladium particle sizes can lead to deeper hydrogenation of the furan ring. mdpi.com
Reduction of the lactam moiety requires more powerful reducing agents. Strong hydrides like lithium aluminum hydride (LiAlH4) are commonly used to reduce amides and lactams to amines. masterorganicchemistry.com However, LiAlH4 is also known to reductively cleave lactones (cyclic esters) to form diols. masterorganicchemistry.com Given that the Furo[3,2-c]pyridin-3(2H)-one contains a lactam that is also a cyclic ether (part of the furan ring system), treatment with a strong hydride could potentially lead to the reduction of the carbonyl group and/or cleavage of the furan ring.
Nucleophilic Substitution Reactions on Halogenated Furo[3,2-c]pyridines
Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing the pyridine ring, which is inherently electron-deficient. youtube.com Halogenated furopyridines serve as versatile precursors for introducing various substituents. The reactivity of halopyridines in SNAr reactions typically follows the order I > Br > Cl > F, although this can be influenced by the nucleophile. youtube.com Positions 2 and 4 of the pyridine ring are generally more activated toward nucleophilic attack due to the ability of the nitrogen atom to stabilize the anionic Meisenheimer intermediate. youtube.com
In the synthesis of furo[2,3-b]pyridine (B1315467), a related isomer, a tandem SNAr-cyclization reaction utilizing a 2-chloropyridine (B119429) derivative is a key step. nih.gov For the furo[3,2-c]pyridine system, syntheses have been developed starting from halogenated pyridines. A cascade process involving the Sonogashira coupling of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by cyclization, produces the furo[3,2-c]pyridine core, highlighting the utility of the iodo-substituted precursor. mdpi.com
Further functionalization can be achieved via substitution. For example, cyanation of furo[3,2-c]pyridine N-oxides can be accomplished using trimethylsilyl (B98337) cyanide to yield 4-cyanofuro[3,2-c]pyridine, which can be further converted to amides or esters. In the isomeric furo[3,4-c]pyridin-1(3H)-one series, 4-halo-3-hydroxy derivatives react with aniline (B41778) at room temperature to afford 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones, demonstrating a direct nucleophilic substitution on the fused ring system. researchgate.net
Cyclization Reactions and Ring Expansion/Contraction
Cyclization reactions are fundamental to the construction of the furo[3,2-c]pyridine skeleton. One of the most effective methods for synthesizing the hydrogenated version of this system is the Pictet-Spengler reaction. acs.orgmasterorganicchemistry.combeilstein-journals.orgnih.gov This acid-catalyzed reaction involves the condensation of 2-(furan-2-yl)ethanamine derivatives with aldehydes to form an iminium cation, which then undergoes intramolecular cyclization onto the electron-rich furan ring to yield tetrahydrofuro[3,2-c]pyridines. acs.orgmasterorganicchemistry.comnih.gov
Another powerful strategy is a palladium-catalyzed cascade reaction. mdpi.com This involves a Sonogashira coupling between a 4-hydroxy-3-iodopyridine and a terminal alkyne, which is immediately followed by a base-induced 5-endo-dig cyclization of the pyridone oxygen onto the alkyne to form the furan ring. mdpi.com
Ring transformation reactions have also been observed. The acid-catalyzed hydrolysis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine results in the opening of the furan ring to form a 3-(2-oxopropyl)piperidin-4-one, a 1,4-diketone. acs.orgbeilstein-journals.org This intermediate can then be used in a subsequent Paal-Knorr pyrrole (B145914) synthesis by reacting it with an amine like aniline, effectively transforming the furan ring into a pyrrole ring, yielding a tetrahydro-1H-pyrrolo[3,2-c]pyridine. acs.orgbeilstein-journals.org This sequence represents a formal contraction of the furan ring's atom count within the newly formed heterocycle.
Table 1: Optimization of Pictet-Spengler Reaction Conditions for the Synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (4a) Data sourced from masterorganicchemistry.com
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HCl | CH3CN | 50 | 1 | 26 |
| 2 | HCl | CH3CN | 50 | 24 | 51 |
| 5 | TsOH | Toluene | 110 | 24 | 0 |
| 11 | AcOH/HCl | - | rt | 1 | 18 |
| 13 | AcOH/HCl | - | rt | 48 | 58 |
| 14 | AcOH/HCl | - | 70 | 3.5 | 62 |
| 18 | AcOH/HCl | - | 70 | 5 | 67 |
Table 2: Scope of Synthesized Tetrahydrofuro[3,2-c]pyridines via Optimized Pictet-Spengler Reaction Data sourced from acs.orgnih.gov
| Product | Aldehyde Substituent (Ar) | Yield (%) |
|---|---|---|
| 4a | Phenyl | 67 |
| 4b | 4-Methylphenyl | 72 |
| 4c | 4-Methoxyphenyl | 78 |
| 4d | 4-Nitrophenyl | 23 |
| 4e | 4-Fluorophenyl | 65 |
| 4f | 4-Chlorophenyl | 55 |
| 4g | 4-Bromophenyl | 57 |
| 4h | 4-(Methylthio)phenyl | 20* |
*In this case, the major product was the corresponding 1,4-diketone resulting from furan ring hydrolysis. acs.orgnih.gov
Rearrangement Reactions Involving the Fused Ring System
Rearrangement reactions provide pathways to complex molecular architectures from simpler precursors. For scaffolds related to Furo[3,2-c]pyridine, oxidative rearrangements have been documented. In the synthesis of furo[3,2-c]coumarins, which share the same core furo-lactone structure, a notable rearrangement occurs when 3,3′-methylene dicoumarins are heated with a mixture of DMSO and acetic anhydride. researchgate.net
The proposed mechanism for this transformation involves an initial reaction of a 4-hydroxycoumarin (B602359) moiety with the DMSO/Ac₂O reagent to form a sulfur ylide. researchgate.net This ylide is thought to facilitate the formation of a spirocyclic intermediate, which subsequently opens and undergoes a second ylide formation. researchgate.net This sequence ultimately triggers the cyclization and rearrangement to form the fused furan ring of the final furo[3,2-c]coumarin product. researchgate.net Such a pathway highlights the potential for the Furo[3,2-c]pyridine system, under specific oxidative conditions, to undergo complex skeletal rearrangements to furnish new heterocyclic structures.
Acid-Catalyzed Transformations and Hydrolysis
The Furo[3,2-c]pyridine system is sensitive to acidic conditions, which can promote both its formation and its transformation. The acid-catalyzed Pictet-Spengler reaction is a primary method for constructing the tetrahydrofuro[3,2-c]pyridine skeleton. masterorganicchemistry.com
Conversely, the fused furan ring within the hydrogenated system is susceptible to acid-catalyzed cleavage. When 4-substituted tetrahydrofuro[3,2-c]pyridines are treated with Brønsted acids, such as HCl in 1,4-dioxane, the furan ring can undergo hydrolysis. acs.org This reaction opens the furan ring to yield 3-(2-oxopropyl)piperidin-4-ones. acs.orgbeilstein-journals.org This transformation is reversible, and the resulting 1,4-diketone can undergo a Paal-Knorr cyclization to reform the starting tetrahydrofuro[3,2-c]pyridine, particularly during purification or upon standing. acs.org This reversibility is a characteristic feature of furan chemistry. acs.org The equilibrium between the closed furo[3,2-c]pyridine form and the open diketone form can be exploited for further synthetic transformations. acs.orgbeilstein-journals.org
Investigation of Reaction Mechanisms for Key Transformations
Understanding the reaction mechanisms of key transformations is crucial for optimizing conditions and predicting outcomes. For the Furo[3,2-c]pyridine system, several mechanisms have been investigated.
The Pictet-Spengler cyclization to form tetrahydrofuro[3,2-c]pyridines proceeds through a well-established pathway. It begins with the condensation of a furan-containing amine with an aldehyde in an acidic medium to form an imine. masterorganicchemistry.com Protonation of the imine generates a reactive iminium cation. This is followed by an intramolecular electrophilic attack of the iminium carbon onto the electron-rich C5 position of the furan ring, leading to the formation of the fused pyridine ring system. masterorganicchemistry.com
The acid-catalyzed hydrolysis of the tetrahydrofuro[3,2-c]pyridine ring is believed to be the reverse of a Paal-Knorr furan synthesis. The acidic conditions facilitate the opening of the furan ring, leading to a stable 1,4-dicarbonyl intermediate, specifically a 3-(2-oxopropyl)piperidin-4-one. acs.org The reversibility of this process demonstrates the thermodynamic interplay between the fused heterocyclic system and its acyclic diketone precursor. acs.org
The Sonogashira/cyclization cascade for forming the aromatic furo[3,2-c]pyridine ring involves a palladium-catalyzed cross-coupling of a halo-substituted hydroxypyridine with a terminal alkyne. This is followed by a base-promoted 5-endo-dig cyclization, where the oxygen atom of the hydroxypyridine acts as a nucleophile, attacking the newly installed alkyne to construct the furan ring. mdpi.com
Finally, the oxidative rearrangement to form the related furo[3,2-c]coumarin system is proposed to proceed through a series of sulfur ylide intermediates when using a DMSO/anhydride reagent system. researchgate.net This complex mechanism involves the formation and opening of a spirocycle, ultimately leading to the construction of the furan ring. researchgate.net
Derivatization and Analog Synthesis Based on the Furo 3,2 C Pyridine Scaffold
Synthesis of Substituted Furo[3,2-c]pyridine (B1313802) Derivatives
The functionalization of the furo[3,2-c]pyridine system has been achieved through several effective synthetic routes, allowing for the introduction of diverse substituents.
One prominent method involves a cascade reaction beginning with a Sonogashira coupling. semanticscholar.org This process utilizes 4-hydroxy-3-iodopyridine as a key starting material, which reacts with various terminal alkynes in the presence of palladium catalysts and copper iodide. semanticscholar.org This initial coupling is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridine (B92270) oxygen attacks the alkyne moiety to construct the furan (B31954) ring, yielding the substituted furo[3,2-c]pyridine core in a single pot. semanticscholar.org This strategy has been successfully employed to create a series of multivalent furo[3,2-c]pyridine derivatives by using dialkynes or trialkynes as coupling partners. semanticscholar.org
Another key strategy for derivatization is through nucleophilic aromatic substitution. This approach often starts with the synthesis of a chloro-derivative of the furo[3,2-c]pyridine scaffold, which can be prepared by treating the corresponding pyridone with a chlorinating agent like phosphorus oxychloride. researchgate.netresearchgate.net The resulting chloro-substituted furo[3,2-c]pyridine is an excellent electrophile. The chlorine atom can be readily displaced by various nucleophiles, such as secondary heterocyclic amines (e.g., piperidine (B6355638), morpholine, or pyrrolidine), to yield 4-amino-substituted furo[3,2-c]pyridines. researchgate.net
Table 1: Examples of Synthesized Substituted Furo[3,2-c]pyridine Derivatives
| Starting Material | Reaction Type | Substituent Introduced | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| 4-Hydroxy-3-iodopyridine | Sonogashira Coupling / 5-endo-dig Cyclization | Alkynyl groups (various) | 2-Substituted Furo[3,2-c]pyridines | semanticscholar.org |
| Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridin-1(2H)-one | Chlorination (with POCl₃) | Chlorine | 1-Chloro Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine | researchgate.netresearchgate.net |
| Chloro-furo[3,2-c]pyridine | Nucleophilic Substitution | Piperidine, Morpholine, Pyrrolidine (B122466) | 4-Amino-substituted Furo[3,2-c]pyridines | researchgate.net |
Formation of Hydrogenated Furo[3,2-c]pyridine Analogues (e.g., Tetrahydrofuro[3,2-c]pyridines)
Hydrogenated furo[3,2-c]pyridines are an important class of compounds, with the tetrahydrofuro[3,2-c]pyridine core being a key structural frame in many biologically active molecules. researchgate.net Several synthetic methods have been developed to access these saturated analogues.
A particularly effective semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines is the Pictet-Spengler reaction. beilstein-journals.orgnih.gov This approach involves the condensation of readily available 2-(5-methylfuran-2-yl)ethanamine with a range of commercially available aromatic aldehydes. researchgate.netbeilstein-journals.org The resulting imine intermediate undergoes an acid-catalyzed Pictet-Spengler cyclization to afford the desired 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields. beilstein-journals.orgnih.gov Research has shown that using benzaldehydes with electron-donating groups leads to significantly higher yields compared to those with electron-withdrawing groups. researchgate.net
Alternative synthetic routes to the tetrahydrofuro[3,2-c]pyridine skeleton include:
Intramolecular Friedel–Crafts Alkylation : This method utilizes 3-substituted furans bearing alcohol, alkene, or acetylene (B1199291) functionalities for cyclization. researchgate.netnih.gov
Bischler–Napieralski Cyclocondensation : This route involves the cyclocondensation of a furan-based amide followed by the reduction of the resulting C=N bond. However, this method can be limited by the instability of the intermediate dihydrofuro[3,2-c]pyridines and significant tarring under acidic conditions. beilstein-journals.orgnih.gov
Au(I)-Catalyzed Domino Sequence : A related method employs a gold-catalyzed sequence of dearomatization, ipso-cyclization, and a Michael-type Friedel-Crafts alkylation. researchgate.netnih.gov
Table 2: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction
| Reactant 1 | Reactant 2 (Aldehyde) | Key Reaction | Product | Reference |
|---|---|---|---|---|
| 2-(5-Methylfuran-2-yl)ethylamine | Benzaldehyde (B42025) | Pictet-Spengler Reaction | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | beilstein-journals.org |
| 2-(5-Methylfuran-2-yl)ethylamine | Various Aromatic Aldehydes | Pictet-Spengler Reaction | Range of 4-Aryl-tetrahydrofuro[3,2-c]pyridines | researchgate.netnih.gov |
Synthesis of Furo[3,2-c]pyridine Fused with Other Heterocycles
The fusion of additional heterocyclic rings onto the furo[3,2-c]pyridine scaffold generates complex polycyclic systems with unique structural and electronic properties. ias.ac.in
The synthesis of pyrrolo-fused furo[3,2-c]pyridines has been accomplished through various catalytic methods. One notable example is the creation of 1H-pyrrolo[3,2-c]quinoline derivatives, which are essentially benzo-fused pyrrolo[3,2-c]pyridines. rsc.org A synergetic copper/zinc-catalyzed one-step annulation reaction has been developed for this purpose. rsc.org This reaction joins 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes through a double cyclization pathway, proving to be a practical and scalable protocol. rsc.org Other synthetic strategies have been developed to produce various 1H-pyrrolo[3,2-c]pyridine derivatives, which are of interest as potential anticancer agents. nih.gov
Furo[3,2-c]pyrazolo[1,5-a]pyridines represent a class of pyrazole-fused systems. A synthetic route to these compounds starts from a pre-formed 2-substituted furo[3,2-c]pyridine. researchgate.net The synthesis involves a sequence of reactions:
N-Oxidation : The furo[3,2-c]pyridine is first treated with an oxidizing agent like 3-chloroperoxybenzoic acid (3-ClPBA) to form the corresponding N-oxide.
Cyanation : A Reissert-Henze type reaction with benzoyl chloride and potassium cyanide introduces a cyano group.
N-Amination : The N-oxide is then reacted with an aminating agent.
Cyclization : The final pyrazole (B372694) ring is formed through cyclization, for example, by heating with potassium carbonate in DMF. researchgate.net
This multi-step process allows for the construction of the complex furo[3,2-c]pyrazolo[1,5-a]pyridine skeleton. researchgate.net
The synthesis of Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine, a tricyclic system where a benzene (B151609) ring is fused to the furan portion of the scaffold, has been well-documented. akjournals.comresearchgate.netresearchgate.net A common and effective route involves a five-step synthesis:
(E)-3-(1-Benzofuran-2-yl)propenoic acid is first prepared from 1-benzofuran-2-carbaldehyde via a Doebner's or Knoevenagel condensation with malonic acid. akjournals.comresearchgate.netresearchgate.net
The resulting acid is converted to the corresponding azide (B81097) . researchgate.netresearchgate.net
The azide undergoes thermal cyclization when heated in a high-boiling solvent like diphenyl ether to yield Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridin-1(2H)-one . researchgate.netresearchgate.net
Aromatization of this lactam is achieved by treatment with phosphorus oxychloride, which produces the 1-chloro Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine derivative. akjournals.comresearchgate.net
Finally, reduction of the chloro derivative with zinc and acetic acid furnishes the target Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine . akjournals.comresearchgate.netresearchgate.net
This title compound can be further derivatized, for instance, by oxidation to its N-oxide or through a Reissert-Henze reaction to introduce a carbonitrile group. akjournals.comresearchgate.net
Table 3: Multi-step Synthesis of Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridine
| Step | Intermediate/Product | Key Reagents | Reference |
|---|---|---|---|
| 1 | (E)-3-(1-Benzofuran-2-yl)propenoic acid | 1-Benzofuran-2-carbaldehyde, Malonic acid | akjournals.comresearchgate.net |
| 2 | Propenoyl azide derivative | Ethyl chloroformate, Sodium azide | researchgate.netresearchgate.net |
| 3 | Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridin-1(2H)-one | Diphenyl ether (heat) | researchgate.netresearchgate.net |
| 4 | 1-Chloro Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine | Phosphorus oxychloride (POCl₃) | akjournals.comresearchgate.net |
| 5 | Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridine | Zinc, Acetic acid | akjournals.comresearchgate.netresearchgate.net |
The synthesis of naphtho-fused furo[3,2-c]pyridine systems creates highly complex and rigid molecular architectures. Specifically, novel series of fused naphthofuro[3,2-c]quinoline-6,7,12-triones have been designed and synthesized as potential ERK inhibitors for cancer therapy. nih.gov The synthesis of these compounds, which are effectively naphtho- and benzo-fused derivatives of the core furo[3,2-c]pyridine structure, involves multi-step procedures that build upon quinoline (B57606) and naphthoquinone precursors. The resulting trione (B1666649) structures have been identified and characterized by various spectroscopic techniques, including X-ray crystallography. nih.gov While some research has focused on other isomers like naphtho[1′,2′:4,5]furo[3,2-b]pyridinones, the development of synthetic routes to the naphthofuro[3,2-c]quinoline series highlights the ongoing efforts to create structurally complex derivatives based on the furo[3,2-c]pyridine scaffold. nih.govacs.orgacs.org
Chromeno-fused Systems (e.g., Chromeno[3,2-c]pyridines)
Chromeno[3,2-c]pyridines, which feature a chromone (B188151) ring fused to the pyridine portion of the scaffold, are a class of compounds with recognized biological activities, including antimicrobial, antiviral, and cytotoxic properties. researchgate.net Their synthesis has been approached through several strategic methodologies.
One effective method involves a one-pot, two-step process utilizing a microwave-promoted condensation followed by an indium triflate-assisted hetero-Diels-Alder reaction. mdpi.com For instance, the reaction of 3-formyl chromone with an aminopyridine (like 2-amino-3-methylpyridine) generates an intermediate Schiff base, which then undergoes a cycloaddition with an N-(prop-2-yn-1-yl)arylamide to yield the target chromeno[3,2-c]pyridine in good yields. mdpi.com
Another versatile strategy is the Michael addition/intramolecular O-cyclization/elimination cascade. mdpi.com This approach involves the reaction of (E)-arylidene-1-alkylpiperidin-4-ones with cyclic 1,3-diketones in refluxing acetic acid to afford chromeno[3,2-c]pyridines in excellent yields. mdpi.com This process is tolerant of various electron-donating or electron-withdrawing groups on the aryl rings. mdpi.com
Cascade reactions have also been employed for the synthesis of these fused systems. An acid-promoted cascade cyclization of aryl group-substituted propargyl alcohol derivatives containing a p-hydroxybenzylamine unit has been shown to produce chromeno[3,2-c]pyridines. mdpi.com Similarly, the interaction of 2-imino-chromen-3-thiocarboxamide with malononitrile (B47326) in the presence of piperidine at room temperature can lead to the formation of chromeno[3,2-c]pyridines through a reaction cascade. mdpi.com
Researchers have synthesized and evaluated a range of 1H-chromeno[3,2-c]pyridine derivatives, varying the saturation of the pyridine ring and the substituents at different positions. nih.govnih.gov These studies have led to the identification of compounds with potential as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases, which are relevant targets for neurodegenerative diseases. nih.govnih.gov
Table 1: Selected Synthesized Chromeno[3,2-c]pyridine Derivatives and Their Biological Targets
| Compound Class | Starting Materials | Key Features | Biological Target(s) | Reference |
| 2,3-Dihydro-2-methyl-1H-chromeno[3,2-c]pyridines (2,3-DHCPs) | 2,3-DHPCs | Dihydro pyridine ring | Preferential MAO-A inhibition (IC₅₀ ~1 µM) | nih.govnih.gov |
| 1,2,3,4-Tetrahydro-2-methylchromeno[3,2-c]pyridin-10-one (1,2,3,4-THCP-10-one) | 1,2,3,4-THCP-10-ones | Tetrahydro-pyridinone ring, phenylethynyl at C1 | Potent MAO-B inhibitor (IC₅₀ 0.51 µM), moderate ChE inhibitor | nih.govnih.gov |
| 10-Indolyl-2,3,4,10-THCP analog | 1,2,3,4-THCP-10-ones | 1H-indol-3-yl fragment at C10 | Increased MAO-B inhibition potency (IC₅₀ 3.51 µM), anti-tumor activity | nih.gov |
Triazolo-fused Systems (e.g., Triazolo[4',5':4,5]furo[2,3-c]pyridine)
A novel tricyclic scaffold, triazolo[4',5':4,5]furo[2,3-c]pyridine, has been synthesized through a multi-step process that begins with an unusual outcome of the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. acs.orgsemanticscholar.orgnih.gov The GBB reaction typically involves a 2-aminoazine, an aldehyde, and an isonitrile to form imidazo-fused heterocycles. semanticscholar.orgresearchgate.net
However, when pyridoxal (B1214274) is used as the aldehyde component in the GBB reaction, the process deviates, leading to the formation of a 2,3-diamino-furo[2,3-c]pyridine skeleton. acs.orgsemanticscholar.orgnih.gov This "unusual GBB product" forms because the reaction proceeds through a Schiff base intermediate that undergoes cyclization involving the phenolic hydroxyl group of the pyridoxal moiety, rather than the intended pyridine nitrogen. acs.org
This key intermediate, 2,3-diamino-furo[2,3-c]pyridine, is then subjected to a post-GBB modification. semanticscholar.org A nitrosonium-mediated diazotization of the diamino intermediate induces a further cyclization, yielding the final triazolo[4',5':4,5]furo[2,3-c]pyridine scaffold. semanticscholar.orgresearchgate.net This synthetic strategy has been optimized to create a library of diverse tricyclic compounds by utilizing various amines, such as 2-aminopyridine, anilines, and other heteroaryl amines, in the initial GBB reaction step. semanticscholar.org The structure of the resulting tricyclic product has been unequivocally confirmed by NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction. semanticscholar.org
Table 2: Synthesis of Triazolo[4',5':4,5]furo[2,3-c]pyridine
| Step | Reaction Type | Key Reagents/Intermediates | Outcome | Reference |
| 1 | Unusual Groebke–Blackburn–Bienaymé (GBB) | Pyridoxal, 2-aminopyridine, tert-alkyl isocyanide | Formation of 2,3-diamino-furo[2,3-c]pyridine intermediate | acs.orgsemanticscholar.org |
| 2 | Post-GBB Cyclization | 2,3-diamino-furo[2,3-c]pyridine, Nitrosonium source | Diazotization and cyclization to form the triazolo ring | semanticscholar.orgresearchgate.net |
| Final Product | - | - | Triazolo[4',5':4,5]furo[2,3-c]pyridine | acs.orgsemanticscholar.orgnih.gov |
Regioselective Synthesis of Furo[3,2-c]pyridine Analogues
The regioselective synthesis of furopyridine analogues is essential for building molecular diversity for SAR studies. Methodologies that allow for the precise functionalization at specific positions of the heterocyclic core are of high value.
Furthermore, concise, multi-step synthetic routes have been developed for other isomers like furo[2,3-b]pyridines, which are designed to produce the core scaffold on a gram scale with functional handles suitable for subsequent chemoselective cross-coupling reactions. nih.gov Such a route might start from a substituted pyridine, proceed through several steps without the need for extensive purification, and yield a final product, such as a triflate derivative, that is ready for palladium-mediated reactions. nih.gov These strategies provide rapid access to the core structure, facilitating the exploration of chemical space around the furopyridine scaffold. nih.gov
Spectroscopic and Computational Characterization of Furo 3,2 C Pyridine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of furo[3,2-c]pyridine (B1313802) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the fused heterocyclic core and the position of various substituents.
In ¹H NMR spectra, the protons on the pyridine (B92270) and furan (B31954) rings exhibit characteristic chemical shifts and coupling constants, which are influenced by their electronic environment. For instance, in a study of 2-Benzyloxymethylfuro[3,2-c]pyridine, the furan proton appeared as a singlet at 6.74 ppm, while the pyridine protons were observed further downfield. semanticscholar.org Temperature-dependent NMR studies have also been employed to investigate the conformational dynamics of certain derivatives, revealing energy barriers for rotation. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule, including quaternary carbons. ndl.go.jp The carbonyl carbon of the lactam ring in furo[3,2-c]pyridin-3(2H)-one derivatives is expected to have a characteristic downfield shift. For example, in related furo[3,4-c]pyridin-1(3H)-one structures, the carbonyl carbon (C=O) signal is a key identifier. researchgate.net Advanced 2D NMR techniques, such as HMBC, are used to establish long-range correlations between protons and carbons, confirming the connectivity of the fused ring system. ipb.pt
Table 1: Representative NMR Data for a Furo[3,2-c]pyridine Derivative Interactive table available in the digital version.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-furan | 6.74 (s) | - |
| H-pyridine (d) | 7.40-7.48 (m) | - |
| H-pyridine (d) | 8.42-8.47 (m) | - |
| H-pyridine (s) | 8.86 (s) | - |
| C-furan | - | 103.8 |
| C-furan (substituted) | - | 159.6 |
| C-bridgehead | - | 125.5 |
| C-bridgehead | - | 155.3 |
| C-pyridine | - | 107.2 |
| C-pyridine | - | 144.1 |
| C-pyridine | - | 144.7 |
Data based on 2-Benzyloxymethylfuro[3,2-c]pyridine. semanticscholar.org
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of furo[3,2-c]pyridine derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org
Electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. The resulting mass spectra can show various adducts, such as [M+H]⁺ and [M+Na]⁺, which aid in identification. uni.lu Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. researchgate.net The fragmentation patterns are characteristic of the molecular structure and can help differentiate between isomers. For the furo[3,2-c]pyridine core, fragmentation may involve cleavage of the furan or pyridine ring, providing structural insights. researchgate.net For instance, studies on related tetrahydroquinoline derivatives show that protonation on the furan oxygen can trigger cleavage of the C-O bond. researchgate.net
Table 2: Predicted Mass Spectrometry Adducts for Furo[3,2-c]pyridine Interactive table available in the digital version.
| Adduct | m/z (mass to charge ratio) |
|---|---|
| [M+H]⁺ | 120.04440 |
| [M+Na]⁺ | 142.02634 |
| [M+K]⁺ | 158.00028 |
| [M+NH₄]⁺ | 137.07094 |
| [M-H]⁻ | 118.02984 |
Data calculated for the parent compound C₇H₅NO. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in furo[3,2-c]pyridin-3(2H)-one hydrochloride. The IR spectrum provides information on characteristic bond vibrations. For the title compound, key absorptions would include the C=O stretching of the lactam, N-H stretching (if not fully protonated) or N⁺-H stretching of the hydrochloride salt, C-O-C stretching of the furan ring, and C=N/C=C stretching vibrations of the aromatic system.
In the IR spectrum of 2-Benzyloxymethylfuro[3,2-c]pyridine, bands in the 1605–1585 cm⁻¹ range were assigned to the aromatic framework. semanticscholar.org For related furo[3,4-c]pyridin-1(3H)-one derivatives, a strong C=O absorption is observed around 1602-1607 cm⁻¹, with an N-H stretch appearing near 3115-3156 cm⁻¹. researchgate.net Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the aromatic ring modes, which are often strong in Raman spectra. researchgate.net The totally symmetrical breathing mode of the pyridine ring, for example, is a strong band typically seen around 1000 cm⁻¹. researchgate.netresearchgate.net
Table 3: Characteristic Infrared Absorption Bands for Furo[3,2-c]pyridine Derivatives Interactive table available in the digital version.
| Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide/Lactam) | ~3150 |
| Aromatic C-H Stretch | 3000-3100 |
| C=O Stretch (Lactam) | ~1605 |
| Aromatic C=C and C=N Stretch | 1585-1605 |
| C-O-C Stretch (Furan) | 1235-1270 |
Data compiled from related structures. semanticscholar.orgresearchgate.net
X-ray Crystallography for Absolute Structural Determination
Theoretical and Computational Chemistry Studies
Computational chemistry provides deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. DFT calculations can be used to optimize the molecular geometry, yielding bond lengths and angles that can be compared with X-ray crystallography data.
Furthermore, DFT is used to calculate vibrational frequencies, which can be correlated with experimental IR and Raman spectra. nih.gov This correlation helps in the assignment of complex spectral bands to specific vibrational modes of the molecule. In a study on multivalent furo[3,2-c]pyridine derivatives, DFT calculations were successfully used to confirm the rotational energy barrier determined by temperature-dependent NMR experiments. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the "frontier" orbitals that are primarily involved in chemical reactions. libretexts.org The energy and spatial distribution of the HOMO and LUMO can predict a molecule's nucleophilic/electrophilic character and its behavior in pericyclic reactions. wikipedia.orglibretexts.org
For a molecule like Furo[3,2-c]pyridin-3(2H)-one, the HOMO is expected to be located primarily on the electron-rich furo-pyridine ring system, while the LUMO would also be distributed across this π-system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org DFT calculations on related 2-pyridone derivatives show how the distribution of these orbitals can be visualized to understand reactivity. researchgate.net This analysis is crucial for predicting how these molecules will interact with biological targets or other reagents.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the electron density, with different colors representing varying potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and prone to nucleophilic attack.
For a molecule like Furo[3,2-c]pyridin-3(2H)-one, the MEP map would highlight the most electronegative regions around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These areas represent the most likely sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms, particularly the one on the nitrogen in the hydrochloride form, would exhibit a strong positive potential.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for Furo[3,2-c]pyridin-3(2H)-one
| Atomic Site | Potential (kJ/mol) - Negative Region (Predicted) | Potential (kJ/mol) - Positive Region (Predicted) |
| Carbonyl Oxygen (O) | -150 to -200 | |
| Pyridine Nitrogen (N) | -100 to -140 | |
| Aromatic Hydrogens (H) | +80 to +120 | |
| N-H in Hydrochloride Salt | > +200 |
Note: The data in this table is illustrative and based on general principles of MEP analysis for similar heterocyclic compounds. Actual values would require specific DFT calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, quantifying the stabilization energies associated with these interactions. This analysis is key to understanding hyperconjugative effects and the nature of chemical bonds.
In the Furo[3,2-c]pyridin-3(2H)-one system, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the furan oxygen and the pyridine nitrogen into the aromatic system. The analysis of donor-acceptor interactions (second-order perturbation theory) quantifies the energetic significance of these delocalizations. For instance, the interaction between the lone pair of the furan oxygen and the antibonding π* orbitals of the adjacent C=C bond contributes to the stability of the furan ring.
Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies for Furo[3,2-c]pyridin-3(2H)-one
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Predicted) |
| LP (1) O (furan) | π* (C=C) of furan ring | 15-25 |
| LP (1) N (pyridine) | π* (C=C) of pyridine ring | 10-20 |
| π (C=C) of furan ring | π* (C=O) of lactone | 5-10 |
| π (C=C) of pyridine ring | π* (C=N) of pyridine ring | 10-15 |
Note: This table presents predicted interactions and stabilization energies based on typical values for similar heterocyclic systems. Precise values are contingent on specific computational analysis.
Transition State Calculations for Reaction Mechanism Elucidation
Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. By locating and characterizing the transition state structure—the highest energy point along the reaction coordinate—researchers can understand the energetic feasibility of a proposed mechanism and predict reaction kinetics.
For the synthesis of the furo[3,2-c]pyridine core, several reaction pathways have been explored, often involving cyclization steps. For instance, the synthesis can proceed through an intramolecular cyclization of a suitably substituted pyridine derivative. Transition state calculations for such a reaction would involve identifying the geometry of the molecule as the new C-O or C-C bond of the furan ring is forming.
A plausible mechanism for the formation of a furo[3,2-c]pyridine derivative could involve the cyclization of an alkynyl-substituted hydroxypyridine. Computational studies would model the reaction pathway, calculating the activation energy required to reach the transition state.
Table 3: Illustrative Data from a Hypothetical Transition State Calculation for Furo[3,2-c]pyridine Ring Formation
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Intramolecular Cyclization | 0.0 | +25.5 | -15.2 | +25.5 |
Note: The energy values in this table are hypothetical and serve to illustrate the type of data obtained from transition state calculations.
These calculations can also help in understanding the regioselectivity of reactions, such as electrophilic substitution, by comparing the activation energies for attack at different positions on the furo[3,2-c]pyridine ring system. For example, by calculating the transition states for bromination at various positions, one could predict the most likely product. The insights gained from these computational studies are invaluable for optimizing reaction conditions and designing novel synthetic routes.
Applications of Furo 3,2 C Pyridin 3 2h One Derivatives in Advanced Chemical Synthesis
Role as Versatile Building Blocks in Organic Synthesis
Derivatives of the furo[3,2-c]pyridine (B1313802) core are highly valued as versatile synthons in organic synthesis. Their inherent reactivity and the presence of multiple functionalization points allow for their elaboration into a variety of more complex structures. Researchers have successfully employed these derivatives as foundational units for constructing larger, multi-cyclic systems.
A notable example is the use of hydrogenated furo[3,2-c]pyridines as key frames for bioactive compounds. nih.gov The synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been achieved through a semi-one-pot method involving the Pictet-Spengler reaction. nih.govbeilstein-journals.org This method utilizes readily accessible starting materials, such as 2-(5-methylfuran-2-yl)ethanamine and various aromatic aldehydes, to produce a range of tetrahydrofuro[3,2-c]pyridine derivatives in reasonable yields. nih.govbeilstein-journals.org The resulting tetrahydrofuro[3,2-c]pyridines can be further modified, for instance, through N-acetylation or N-methylation, demonstrating their utility as adaptable building blocks for creating diverse molecular libraries. nih.gov
The versatility of the furo[3,2-c]pyridine moiety is further highlighted by its use in the preparation of multivalent systems. semanticscholar.orgclockss.org By employing a flexible building block approach, researchers have developed efficient routes to various furo[3,2-c]pyridines. semanticscholar.orgclockss.org This strategy allows for the synthesis of simple, divalent, and trivalent furo[3,2-c]pyridine derivatives connected by different spacers, showcasing the modularity of this heterocyclic system in constructing elaborate molecular assemblies. semanticscholar.orgclockss.org
Utilization in the Construction of Complex Heterocyclic Scaffolds
The furo[3,2-c]pyridine framework serves as a valuable scaffold for the construction of more intricate and functionally rich heterocyclic systems. Its fused ring structure provides a rigid core upon which additional rings and functional groups can be appended, leading to the creation of novel polycyclic compounds.
One application involves the synthesis of new arylpiperazine derivatives incorporating the furo[3,2-c]pyridine ring system. nih.gov These complex molecules are formed by connecting the furo[3,2-c]pyridine moiety to various imide rings via a tetramethylene chain. nih.gov The resulting compounds have shown significant biological activity, underscoring the importance of the furo[3,2-c]pyridine scaffold in medicinal chemistry for developing new pharmacophores. nih.gov
Furthermore, the furo[3,2-c]pyridine skeleton is a key component in the synthesis of bifuro[3,2-c]pyridine derivatives. semanticscholar.orgclockss.org These molecules, which feature two directly connected furo[3,2-c]pyridine units, represent a class of complex, fully conjugated heterocyclic systems. semanticscholar.orgclockss.org Their synthesis has been achieved through methods such as the oxidation of a furo[3,2-c]pyridine to its N-oxide, followed by further coupling reactions. semanticscholar.org The development of synthetic routes to such complex scaffolds opens avenues for exploring novel materials with unique photophysical properties. semanticscholar.orgclockss.org
The construction of complex heterocyclic systems based on the furo[3,2-c]pyridine core is summarized in the table below:
| Starting Material | Reaction Type | Resulting Complex Scaffold | Reference |
| 2-(5-methylfuran-2-yl)ethylamine and aromatic aldehydes | Pictet-Spengler reaction | 4-Substituted tetrahydrofuro[3,2-c]pyridines | nih.govbeilstein-journals.org |
| Furo[3,2-c]pyridine and imide-containing chains | Alkylation | 4-(1-Piperazinyl)furo[3,2-c]pyridine derivatives | nih.gov |
| 4-Hydroxy-3-iodopyridine and dialkynes/trialkynes | Sonogashira coupling and cyclization | Multivalent furo[3,2-c]pyridines | semanticscholar.orgclockss.org |
| Furo[3,2-c]pyridine | Oxidation and coupling | Bifuro[3,2-c]pyridine derivatives | semanticscholar.org |
Development of New Synthetic Methodologies Facilitated by the Furo[3,2-c]pyridine Moiety
The unique reactivity of the furo[3,2-c]pyridine system has not only been exploited for the synthesis of complex molecules but has also driven the development of novel synthetic methodologies. These new methods often provide more efficient and flexible access to this important class of heterocycles and their derivatives.
A significant advancement is the development of a cascade process for the synthesis of furo[3,2-c]pyridine derivatives. semanticscholar.orgclockss.org This methodology involves a Sonogashira reaction between 4-hydroxy-3-iodopyridine and a terminal alkyne, which is immediately followed by a base-induced 5-endo-dig cyclization to form the furan (B31954) ring. semanticscholar.orgclockss.org This efficient one-pot process allows for the construction of the furo[3,2-c]pyridine core with various substituents, depending on the alkyne used. semanticscholar.orgclockss.org
Another innovative approach is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols to yield furo[3,2-c]quinolones. rsc.org This reaction proceeds through a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure, providing a direct route to these complex polycyclic systems in moderate to high yields. rsc.org The development of such tandem reactions showcases how the inherent reactivity of precursors to the furo[3,2-c]pyridine system can be harnessed to streamline synthetic processes.
The Pictet-Spengler reaction has also been adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org This semi-one-pot method, which involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes followed by an acid-catalyzed cyclization, provides a straightforward entry to this class of saturated furo[3,2-c]pyridines. nih.govbeilstein-journals.org The successful application of this classical named reaction to the furan-containing substrate highlights its utility in modern heterocyclic synthesis.
Key synthetic methodologies involving the furo[3,2-c]pyridine moiety are outlined below:
| Methodology | Key Transformation | Substrates | Product | Reference |
| Cascade Process | Sonogashira reaction followed by 5-endo-dig cyclization | 4-Hydroxy-3-iodopyridine, terminal alkynes | Furo[3,2-c]pyridine derivatives | semanticscholar.orgclockss.org |
| Acid-Catalyzed Tandem Reaction | Friedel–Crafts-type alkylation and 5-exo-dig cyclization | 4-Hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols | Furo[3,2-c]quinolones | rsc.org |
| Pictet-Spengler Reaction | Condensation followed by acid-catalyzed cyclization | 2-(5-methylfuran-2-yl)ethylamine, aromatic aldehydes | Tetrahydrofuro[3,2-c]pyridines | nih.govbeilstein-journals.org |
Investigation of Biological Interactions and Target Identification of Furo 3,2 C Pyridine Derivatives
In Vitro Enzyme Inhibition Studies
The ability of Furo[3,2-c]pyridine (B1313802) derivatives to inhibit various enzymes is a key aspect of their potential therapeutic applications. This section explores the inhibitory activity against several key kinases.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Research into the biological activity of furopyridine scaffolds has included the investigation of their potential as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. While the broader class of pyrazolo[3,4-b]pyridines has been identified as a promising framework for CDK2 inhibition, specific studies have also explored furopyridine derivatives. For instance, certain furo[2,3-b]pyridine (B1315467) derivatives have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme in vitro. However, detailed inhibitory data, such as IC50 values for Furo[3,2-c]pyridin-3(2H)-one hydrochloride, are not extensively detailed in the currently available literature.
Janus Kinase 2 (JAK2) Inhibitory Activity
The Janus Kinase (JAK) family, particularly JAK2, is a critical component of signaling pathways for a variety of cytokines and growth factors. The investigation of furo[3,2-c]pyridine derivatives has included screening for JAK2 inhibitory activity. While specific IC50 values and detailed enzymatic assay results for this compound are not specified in the reviewed literature, the broader class of furo[3,2-c]pyridine derivatives has been noted for their potential as kinase inhibitors, warranting further investigation into their effects on the JAK-STAT pathway.
Extracellular Signal-Regulated Kinase (ERK) Inhibition
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Some studies have indicated that the antitumor activity of certain multi-kinase inhibitors, which may include furopyridine structures, is associated with the inhibition of ERK phosphorylation. However, direct enzymatic inhibition data for this compound against ERK is not prominently available in the public domain.
CLK Enzyme Inhibition
The cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of RNA splicing. The furo[3,2-b]pyridine (B1253681) core, an isomer of the scaffold , has been identified as a novel and privileged structure for developing potent and highly selective inhibitors of CLKs. Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and cell-active CLK inhibitors. While this highlights the potential of the furopyridine scaffold to target CLK enzymes, specific inhibitory data for this compound is not provided in the referenced studies.
Receptor Affinity and Modulatory Effects (In Vitro)
Beyond enzyme inhibition, the interaction of Furo[3,2-c]pyridine derivatives with key receptors in the central nervous system is an area of active research.
Serotonin (B10506) 5-HT1 and 5-HT2 Receptor Affinity
Serotonin receptors are implicated in a wide range of physiological and pathological processes. While some research has explored related structures, such as benzofuro[3,2-c]pyridine analogs, as modulators of the serotonin subtype 6 (5-HT6) receptor, specific affinity data (e.g., Ki values) for this compound at the 5-HT1 and 5-HT2 receptor subtypes is not detailed in the available scientific literature. Broader screening of pyrimidine (B1678525) compounds has identified serotonin receptor modulators, but specific data for the furopyridine of interest is lacking.
Dopamine (B1211576) D2 Receptor Interaction
The interaction of furo[3,2-c]pyridine derivatives with the dopamine D2 receptor has been explored as part of broader investigations into their potential as antipsychotic agents. Research involving arylpiperazine derivatives of the furo[3,2-c]pyridine ring system indicates that while these compounds exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors, their interaction with the dopamine D2 receptor is generally weak. acs.org
In studies where these compounds were evaluated for antipsychotic potential through behavioral models, the weak affinity for the D2 receptor was a notable finding. acs.org This suggests that the antipsychotic-like effects observed in animal models for some furo[3,2-c]pyridine derivatives may be mediated by mechanisms other than direct, potent D2 receptor antagonism. acs.org Further research is required to quantify the binding affinities (Kᵢ) and functional activities of this compound and its specific analogues at the D2 receptor to fully characterize this interaction.
Kappa-Opioid Receptor Agonism
A series of 4-[(alkylamino)methyl]furo[3,2-c]pyridine derivatives has been identified as a novel class of selective kappa-opioid receptor (KOR) agonists. nih.govlww.com The potency of these agonists is significantly influenced by the nature of the basic moiety attached to the core structure. nih.gov
Detailed in vitro studies using rabbit vas deferens, a kappa-specific tissue, have quantified the agonist activity of these compounds. For instance, the 3-pyrrolidinol (B147423) analogue (compound 17) was found to be a potent KOR agonist with an IC₅₀ value of 2.7 nM. nih.gov This was approximately five times more potent than the corresponding pyrrolidine (B122466) analogue (compound 16), which had an IC₅₀ of 15 nM. nih.gov The primary activity was found to reside in the (4S,3'S)-isomer, compound 26, which demonstrated an IC₅₀ of 1.1 nM in the rabbit vas deferens assay. nih.gov The selectivity of these compounds for the kappa receptor was highlighted by their weak antagonist activity in mu-specific (rat vas deferens) and delta-specific (hamster vas deferens) tissues. nih.gov
Table 1: Kappa-Opioid Receptor Agonist Activity of Furo[3,2-c]pyridine Derivatives
| Compound | Description | IC₅₀ (nM) (Rabbit Vas Deferens) | Source |
| 16 | Pyrrolidine analogue | 15 | nih.gov |
| 17 | 3-Pyrrolidinol analogue | 2.7 | nih.gov |
| 26 | (4S,3'S)-isomer | 1.1 | nih.gov |
This table summarizes the in vitro agonist potency of selected furo[3,2-c]pyridine derivatives at the kappa-opioid receptor.
Alpha2-Adrenoceptor Antagonism
The biological evaluation of furo[3,2-c]pyridine derivatives has included screening for affinity at α-adrenergic receptors. acs.org However, within the scope of the reviewed scientific literature, specific data detailing the antagonist potency (such as Kᵢ or IC₅₀ values) of this compound or its closely related analogues against alpha2-adrenoceptors are not extensively reported. While broader screening has been conducted, quantitative measures of antagonism at this specific receptor subtype remain to be fully characterized in publicly available research. acs.org
General In Vitro Biological Activity Screening
Antibacterial and Antifungal Activity Assessment
Derivatives of the furo[3,2-c]pyridine scaffold have been synthesized and evaluated for their antimicrobial properties, demonstrating a range of activities against various pathogens. Certain synthesized furo[3,2-c]pyridine derivatives have shown moderate to good activity against the plant-pathogenic bacteria Xanthomonas sp. and Erwinia amylovora. researchgate.net The same study also reported activity against the filamentous fungi Pyrenophora avenae and Fusarium graminearum. researchgate.net For some of these compounds, the minimum inhibitory concentration (MIC) was found to be in the range of 50-200 mg/L. researchgate.net
In a related but distinct chemical series, the tricyclic furo[3,2-c]isochromen-2-trione, which contains a related furo-fused core, exhibited activity against Gram-positive bacteria, with MIC values of 64 µg/mL against Staphylococcus aureus and 32 µg/mL against Bacillus subtilis. arkat-usa.org Other research on fused heterocyclic systems, such as furo[3,2-b]pyrroles, has also identified compounds with antibacterial potential against Micrococcus luteus. nih.gov
Table 2: Antimicrobial Activity of Furo[3,2-c]pyridine and Related Derivatives
| Compound Class | Test Organism | Activity/MIC Value | Source |
| Furo[3,2-c]pyridine derivatives | Xanthomonas sp. | Moderate to Good | researchgate.net |
| Furo[3,2-c]pyridine derivatives | Erwinia amylovora | Moderate to Good | researchgate.net |
| Furo[3,2-c]pyridine derivatives | Pyrenophora avenae | Moderate to Good | researchgate.net |
| Furo[3,2-c]pyridine derivatives | Fusarium graminearum | Moderate to Good | researchgate.net |
| Furo[3,2-c]isochromen-2-trione | Staphylococcus aureus | 64 µg/mL | arkat-usa.org |
| Furo[3,2-c]isochromen-2-trione | Bacillus subtilis | 32 µg/mL | arkat-usa.org |
This table presents the observed antimicrobial activities of various furo-pyridine and related heterocyclic compounds against selected bacterial and fungal strains.
Anticancer Activity in Cell Lines (e.g., HCT-116, MCF-7, HepG2, A549)
The anticancer potential of various furo[3,2-c]pyridine and related furopyrimidine scaffolds has been extensively investigated against a panel of human cancer cell lines. These studies have revealed significant cytotoxic and antiproliferative effects, with potency often dependent on the specific substitutions on the heterocyclic core.
Newly synthesized pyrazolopyridine and furopyridine derivatives have demonstrated significant inhibitory activity against multiple human cancer cell lines. nih.gov For this series, the IC₅₀ values ranged from 31.3-49.0 µM for HCT-116 (colon cancer), 19.3-55.5 µM for MCF-7 (breast cancer), 22.7-44.8 µM for HepG2 (liver cancer), and 36.8-70.7 µM for A549 (lung cancer). nih.gov
Another study focused on pyrano[3,2-c]pyridine derivatives against the MCF-7 breast cancer cell line. researchgate.net The compounds inhibited cell proliferation in a dose-dependent manner, with the 4-CP.P derivative being the most potent, exhibiting an IC₅₀ of 60±4.0 µM after 24 hours of exposure. researchgate.net
Furo[2,3-d]pyrimidine (B11772683) derivatives have also been identified as potent anticancer agents. One study reported that compounds 5d and 5e showed significant cytotoxic activity against the MCF-7 cell line with IC₅₀ values of 1.20 ± 0.21 µM and 1.90 ± 0.32 µM, respectively. nih.gov Another series of furo[2,3-d]pyrimidines produced compound 4a, which exhibited potent activity against the HepG2 cell line with an IC₅₀ of 0.70 µM. mdpi.com Furthermore, certain furo[3,2-c]pyran-4-one derivatives have shown selective in vitro cytotoxicity against the A549 lung cancer cell line. researchgate.net
Table 3: In Vitro Anticancer Activity of Furo[3,2-c]pyridine and Related Scaffolds
| Compound Class | Cell Line | Cancer Type | IC₅₀ Range / Value (µM) | Source |
| Pyrazolopyridine/Furopyridine Derivatives | HCT-116 | Colon | 31.3 - 49.0 | nih.gov |
| Pyrazolopyridine/Furopyridine Derivatives | MCF-7 | Breast | 19.3 - 55.5 | nih.gov |
| Pyrazolopyridine/Furopyridine Derivatives | HepG2 | Liver | 22.7 - 44.8 | nih.gov |
| Pyrazolopyridine/Furopyridine Derivatives | A549 | Lung | 36.8 - 70.7 | nih.gov |
| Pyrano[3,2-c]pyridine (4-CP.P) | MCF-7 | Breast | 60 | researchgate.net |
| Furo[2,3-d]pyrimidine (5d) | MCF-7 | Breast | 1.20 | nih.gov |
| Furo[2,3-d]pyrimidine (5e) | MCF-7 | Breast | 1.90 | nih.gov |
| Furo[2,3-d]pyrimidine (4a) | HepG2 | Liver | 0.70 | mdpi.com |
This table summarizes the cytotoxic activity (IC₅₀ values) of various furo-pyridine derivatives against several human cancer cell lines.
Molecular Docking and Binding Mode Analysis for Target Interactions
Molecular docking and in silico analyses have been instrumental in elucidating the potential mechanisms of action for furo[3,2-c]pyridine derivatives and their interactions with various biological targets. These computational studies provide insights into binding modes and structural requirements for activity.
In the context of anticancer activity, molecular docking of furopyridine derivatives into the active site of the Cyclin-Dependent Kinase 2 (CDK2) enzyme suggested a binding mode similar to that of a known reference compound. nih.gov This provides a structural hypothesis for the observed cytotoxic effects against cancer cell lines. nih.gov
A structure-based discovery effort identified a series of furo[3,2-c]pyridin-4(5H)-one derivatives as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal domain (BET) family of proteins. The representative compound, 8l (XY153), was shown to bind potently to the BRD4 BD2 with an IC₅₀ of 0.79 nM and exhibited high selectivity over the first bromodomain (BD1). Docking studies were crucial in optimizing these inhibitors to achieve high potency and domain selectivity.
For other related fused systems, docking analyses have also been performed. Furo[3,4-c]pyridine-3-one derivatives were studied as inhibitors of the constitutive proteasome. In silico docking assays revealed specific binding poses at the peptidase-like (PA) catalytic site, explaining the observed site-specific inhibition. Similarly, docking studies of coumarin–furo[2,3-d]pyrimidone hybrids predicted direct binding to the Epidermal Growth Factor Receptor (EGFR), corroborating their potential as antitumor agents targeting liver cancer. These computational models are vital for understanding structure-activity relationships and guiding the design of new, more potent, and selective therapeutic agents based on the furo[3,2-c]pyridine scaffold.
Structure-Activity Relationship (SAR) Studies for Biological Effects
The exploration of the structure-activity relationships (SAR) of furo[3,2-c]pyridine derivatives is crucial for understanding how modifications to their chemical structure influence their biological activities and for the rational design of more potent and selective therapeutic agents. While comprehensive SAR studies specifically on this compound are limited in the public domain, analysis of related furopyridine and furopyrimidine scaffolds provides valuable insights into the key structural features that govern their biological effects, particularly as anticancer agents.
Research into various furopyridine isomers has highlighted the importance of substituent placement on both the furan (B31954) and pyridine (B92270) rings for cytotoxic and kinase inhibitory activities. These studies collectively suggest that the furo[3,2-c]pyridine core acts as a versatile scaffold that can be decorated with a variety of functional groups to modulate its interaction with biological targets.
Detailed Research Findings
Studies on related furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PI3K/AKT dual inhibitors. For instance, the introduction of a 1,3,4-thiadiazole (B1197879) moiety has been explored, with some derivatives showing significant anticancer activity. rsc.orgnih.gov One such derivative exhibited potent and selective antiproliferative activity against the breast cancer HS 578T cell line with a GI50 value of 1.51 μM. rsc.orgnih.gov Furthermore, this compound showed strong inhibitory activity against PI3Kα/β and AKT enzymes, with IC50 values of 0.175 ± 0.007, 0.071 ± 0.003, and 0.411 ± 0.02 μM, respectively. rsc.orgnih.gov
In another study focusing on furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone libraries, a derivative, 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, displayed high activity against the HeLa cell line with an IC50 of 6.55 ± 0.31 µM. nih.gov This highlights the potential of substitutions at the 2-position of the fused heterocyclic system in conferring cytotoxic effects.
Work on thieno[2,3-b]pyridines and furo[2,3-b]pyridines has also provided valuable SAR data. A series of 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides showed significant antiproliferative activity. nih.gov Notably, the compound with a 3-methoxyphenylcarboxamide (compound 17d in the study) was the most active, exhibiting GI50 values in the low nanomolar range against several cell lines, including the MDA-MD-435 melanoma cell line (GI50 - 23 nM) and the MDA-MB-468 breast cancer cell line (GI50 - 46 nM). nih.gov
The investigation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors revealed that most of the synthesized compounds had moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov One compound, in particular, showed potent activities with IC50 values ranging from 0.12 to 0.21 μM. nih.gov
These findings from related heterocyclic systems underscore the significance of the fused ring system and the nature and position of substituents in determining the biological activity. The data suggests that modifications at various positions of the furo[3,2-c]pyridine core could lead to potent and selective inhibitors of various biological targets, including protein kinases and other enzymes involved in cancer cell proliferation.
Interactive Data Tables
The following tables summarize the cytotoxic activities of some Furo[3,2-c]pyridine derivatives and related compounds from the literature.
Cytotoxic Activity of Furo[2,3-d]pyrimidinone and Pyrrolo[2,3-d]pyrimidinone Derivatives nih.gov
| Compound | Structure | Cell Line | IC50 (µM) |
|---|---|---|---|
| 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | [Structure Image Placeholder] | HeLa | 6.55 ± 0.31 |
Antiproliferative and Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives rsc.orgnih.gov
| Compound | Structure | Assay | Activity (µM) |
|---|---|---|---|
| A 1,3,4-thiadiazole-furo[2,3-d]pyrimidine derivative | [Structure Image Placeholder] | Antiproliferative (GI50, HS 578T) | 1.51 |
| PI3Kα (IC50) | 0.175 ± 0.007 | ||
| PI3Kβ (IC50) | 0.071 ± 0.003 | ||
| AKT (IC50) | 0.411 ± 0.02 |
Antiproliferative Activity of Thieno[2,3-b]quinolone Derivatives nih.gov
| Compound | Structure | Cell Line | GI50 (nM) |
|---|---|---|---|
| 3-methoxyphenylcarboxamide derivative (17d) | [Structure Image Placeholder] | MDA-MD-435 (Melanoma) | 23 |
| MDA-MB-468 (Breast Cancer) | 46 |
Antitumor Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov
| Compound | Structure | Cell Line | IC50 (µM) |
|---|---|---|---|
| A 1H-pyrrolo[3,2-c]pyridine derivative | [Structure Image Placeholder] | HeLa | 0.12 |
| SGC-7901 | 0.15 | ||
| MCF-7 | 0.21 |
Future Directions in Furo 3,2 C Pyridin 3 2h One Hydrochloride Research
Advancements in Asymmetric Synthesis of Furo[3,2-c]pyridine (B1313802) Enantiomers
The development of stereoselective synthetic methods is crucial, as the chirality of a molecule can significantly influence its pharmacological activity. While the synthesis of racemic furo[3,2-c]pyridine derivatives has been established, the future lies in the efficient and scalable asymmetric synthesis of its enantiomers. Current strategies for creating chiral molecules often involve the separation of a racemic mixture or the use of chiral auxiliaries. However, the focus is shifting towards more elegant and atom-economical catalytic asymmetric methods.
One promising approach involves the use of chiral reducing agents to stereoselectively reduce a prochiral ketone precursor to the desired chiral alcohol, which can then be cyclized to form the enantiomerically enriched furo[3,2-c]pyridin-3(2H)-one. google.com For instance, chiral reducing agents like those derived from lithium hydrido borohydrides with chiral ligands have been employed for the synthesis of non-racemic furo[3,4-c]pyridine (B3350340) derivatives and could be adapted for the Furo[3,2-c]pyridin-3(2H)-one system. google.com
Furthermore, the development of catalytic systems that can directly introduce chirality into the furo[3,2-c]pyridine core is a key area of future research. This could involve transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor. The use of chiral diene-ligated rhodium complexes, for example, has been successful in the asymmetric synthesis of other allylic compounds and could potentially be applied to precursors of furo[3,2-c]pyridine enantiomers. nih.gov The exploration of organocatalysis, using small chiral organic molecules to induce enantioselectivity, also presents a viable and attractive strategy for the asymmetric synthesis of these compounds.
A key challenge will be the development of catalysts that are not only highly enantioselective but also tolerant of the various functional groups that may be present on the furo[3,2-c]pyridine scaffold, allowing for the synthesis of a diverse library of chiral compounds for biological evaluation.
Exploration of Novel Reaction Pathways and Catalytic Systems
The discovery and optimization of novel reaction pathways are paramount for the efficient and versatile synthesis of furo[3,2-c]pyridine derivatives. While several synthetic routes to furopyridines exist, there is a continuous need for more sustainable, efficient, and scalable methods.
One area of exploration is the use of multicomponent reactions (MCRs), which offer a streamlined approach to building molecular complexity in a single step from three or more starting materials. An electrocatalytic multicomponent reaction has been reported for the synthesis of spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffolds, demonstrating the potential of electrochemical methods to provide green and efficient routes to related heterocyclic systems. mdpi.com Adapting such strategies to the Furo[3,2-c]pyridin-3(2H)-one core could significantly shorten synthetic sequences and reduce waste.
Palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of functionalized furopyridines. nih.govkorea.ac.kr Future research will likely focus on the development of more active and selective palladium catalysts, as well as catalysts based on more abundant and less expensive metals like copper or nickel. The intramolecular Heck reaction, for instance, has been successfully used to construct the benzo furo[3,2-c]pyridine skeleton. korea.ac.kr Further investigation into intramolecular cyclization reactions, such as those catalyzed by transition metals, could lead to more direct and efficient methods for constructing the furo[3,2-c]pyridine core.
The development of novel catalytic systems also extends to the functionalization of the pre-formed furo[3,2-c]pyridine ring system. C-H activation strategies, which allow for the direct functionalization of carbon-hydrogen bonds, represent a powerful tool for the late-stage modification of the scaffold, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.
Rational Design of New Furo[3,2-c]pyridine Scaffolds for Specific Biological Targets
The rational design of new Furo[3,2-c]pyridine scaffolds for specific biological targets is a cornerstone of modern drug discovery. This approach relies on a deep understanding of the interactions between the small molecule and its protein target at the molecular level.
A notable example of this approach is the development of furo[3,2-c]pyridin-4(5H)-one derivatives as potent and selective inhibitors of the second bromodomain (BD2) of the bromo and extra terminal domain (BET) family of proteins. nih.gov Starting from a hit compound, researchers utilized structure-based design to optimize the scaffold, leading to a compound with a high affinity for the target and significant selectivity over other bromodomains. nih.gov This work highlights the potential of the furo[3,2-c]pyridine core as a template for developing selective inhibitors for other epigenetic targets.
Future research in this area will involve identifying new biological targets for which the furo[3,2-c]pyridine scaffold is well-suited. This can be achieved through a combination of high-throughput screening, chemical proteomics, and computational methods. Once a target is identified, the principles of rational drug design can be applied to create novel derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, the furo[2,3-b]pyridine (B1315467) core has been identified as a privileged scaffold for developing highly selective kinase inhibitors. researchgate.net This suggests that the Furo[3,2-c]pyridin-3(2H)-one scaffold could also be a valuable starting point for the design of inhibitors for various kinases implicated in diseases such as cancer. researchgate.netnih.gov
The table below summarizes some examples of furopyridine derivatives and their biological targets, illustrating the versatility of this scaffold.
| Compound Class | Biological Target | Reference |
| Furo[3,2-c]pyridin-4(5H)-one derivatives | Bromodomain and Extra Terminal Domain (BET) proteins, specifically BD2 | nih.gov |
| Furo[2,3-b]pyridine derivatives | cdc-like kinases (CLKs) | researchgate.net |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives | PI3 kinase p110alpha | nih.gov |
| Furo[2,3-d]pyrimidine (B11772683) derivatives | PI3K/AKT dual inhibitors | nih.gov |
Integrated Computational and Experimental Approaches for Compound Design and Mechanistic Elucidation
The synergy between computational and experimental methods is revolutionizing the field of drug discovery. mdpi.com For Furo[3,2-c]pyridin-3(2H)-one hydrochloride research, integrating these approaches will be crucial for accelerating the design of new compounds and understanding their mechanisms of action.
Computational tools such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of furo[3,2-c]pyridine derivatives with their biological targets. For instance, molecular docking was used to guide the optimization of furo[3,2-c]pyridin-4(5H)-one derivatives as BET inhibitors. nih.gov Similarly, MD simulations have been employed to study the binding patterns of furo[2,3-d]pyrimidine derivatives with PI3K and AKT-1. nih.gov These computational models can help to prioritize compounds for synthesis and biological testing, thereby saving time and resources.
In addition to predicting binding interactions, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. This allows for the early identification of potential liabilities and the design of molecules with more favorable drug-like properties.
The experimental validation of computational predictions is a critical component of this integrated approach. High-throughput screening can be used to test the activity of designed compounds, and biophysical techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural information on how these compounds bind to their targets. mdpi.com The experimental data can then be used to refine and improve the computational models, creating a powerful feedback loop for iterative drug design.
Future directions will likely involve the use of more advanced computational methods, such as free energy perturbation (FEP) calculations, to more accurately predict binding affinities, and machine learning algorithms to identify complex structure-activity relationships from large datasets. The integration of these cutting-edge computational techniques with robust experimental validation will undoubtedly accelerate the discovery and development of new therapeutic agents based on the Furo[3,2-c]pyridin-3(2H)-one scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
